molecular formula C19H16BrNO3S B1672112 (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione CAS No. 870554-67-9

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione

Cat. No. B1672112
M. Wt: 418.3 g/mol
InChI Key: AMLZLORVKZAHOH-YVLHZVERSA-N
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Description

“(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione” is a complex organic compound. It appears to contain a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This group is often found in pharmaceuticals and biologically active compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 5-Bromo-2-Methoxybenzylidene and 4-Methylbenzyl halide with a 1,3-Thiazolidine-2,4-Dione under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure analysis would require more specific information such as spectroscopic data (NMR, IR, Mass spectrometry) or X-ray crystallography data.



Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing carbonyl groups on the thiazolidine-dione ring and the electron-donating methoxy group on the benzylidene ring.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally.


Scientific Research Applications

Corrosion Inhibition

Thiazolidinediones, including compounds structurally related to (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione, have been studied for their effectiveness in corrosion inhibition. These compounds have shown significant potential in enhancing the corrosion resistance of carbon steel in acidic solutions. The mechanism involves the molecules adhering to the metal surface, reducing corrosion reactions (Chaouiki et al., 2022).

Photodynamic Therapy Applications

Certain derivatives of (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione have been synthesized and characterized for their potential in photodynamic therapy, particularly in cancer treatment. These compounds, including zinc phthalocyanine derivatives, exhibit high singlet oxygen quantum yields and are promising as Type II photosensitizers (Pişkin et al., 2020).

Antimicrobial Properties

Various 5-arylidene-thiazolidine-2,4-dione derivatives, which are structurally similar to the compound , have demonstrated antimicrobial activities. These compounds have been found effective against pathogenic strains of Gram-positive and Gram-negative bacteria and also exhibit antifungal activities (Stana et al., 2014).

Anticancer Activity

Derivatives of 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds have shown significant inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in cancer therapy (El-Adl et al., 2020).

Nematicidal Agents

Novel methylene-bis-thiazolidinone derivatives, structurally related to the compound , have been synthesized and evaluated as potential nematicidal agents. These compounds have shown promise in agricultural applications for controlling nematode pests (Srinivas et al., 2008).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.


Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and fully characterizing its physical and chemical properties.


Please note that this is a general analysis based on the structure of the compound and does not include specific information from the literature. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLZLORVKZAHOH-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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